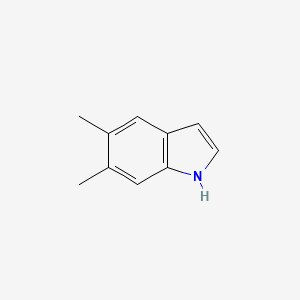

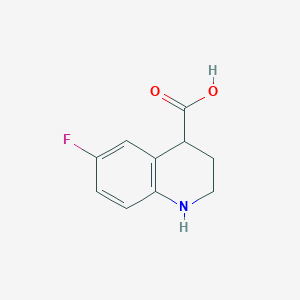

5,6-dimethyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods. Some notable approaches include the Bartoli indole synthesis , Hemetsberger indole synthesis , Bischler indole synthesis , Julia indole synthesis , and Larock indole synthesis .

Chemical Reactions Analysis

Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and antitubercular properties. Researchers continue to explore novel synthetic methods to access indole derivatives with potential therapeutic applications .

Scientific Research Applications

Synthesis and Functionalization

5,6-Dimethyl-1H-indole is a key structural component in many biologically active compounds. Its synthesis and functionalization have been a focus of research for over a century. A notable advancement in this area is the use of palladium-catalyzed reactions, which have become an important tool in organic chemistry due to their functional group tolerance and applicability to complex molecules. These reactions have significantly influenced synthetic processes, allowing for more efficient production of fine chemicals, agrochemicals, and pharmaceutical intermediates with less waste (Cacchi & Fabrizi, 2005).

Indole Derivatives in Biological Applications

Indole base derivatives, including this compound, have diverse biological, industrial, and optical applications. Recent studies have synthesized novel indole-based imines and amines, characterized using nuclear magnetic resonance and other spectroscopic techniques. These compounds have shown potential in various applications due to their structural stability, which is assessed through various analyses such as Hirshfeld and QTAIM (Tariq et al., 2020).

Chemosensory Applications

This compound derivatives have been used in the synthesis of novel chemosensors. For instance, a study synthesized a dual chemosensor capable of detecting Cu2+ and Fe3+ ions, demonstrating the utility of 5,6-dimethylindole moiety in selective recognition of specific ions (Şenkuytu et al., 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential in treating cognitive disorders. For example, a study discovered a novel series of 3-(piperazinylmethyl) indole derivatives as antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), demonstrating high affinity and selectivity. These derivatives have shown promising preclinical efficacy, particularly in the treatment of Alzheimer's disease (Nirogi et al., 2017).

Catalytic Reactions

The use of this compound in catalytic reactions has also been researched. A study on the palladium-catalyzed denitrogenative indolization of N-aroylbenzotriazoles with internal alkynes exemplifies the compound's utility in producing polysubstituted indoles, which are significant in various organic syntheses (Nakamura et al., 2009).

Future Directions

Mechanism of Action

Target of Action

5,6-Dimethyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it a valuable candidate for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been found to inhibit certain proteins, leading to antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication . Other indole derivatives have shown anti-inflammatory and analgesic activities

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-1H-indole, like other indoles, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These activities suggest that this compound may influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biomolecules

Metabolic Pathways

Indole is known to be involved in several metabolic pathways, including the tryptophan-indole pathway

Properties

IUPAC Name |

5,6-dimethyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHETACGYAGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

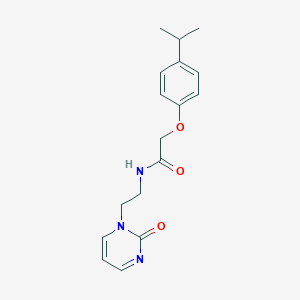

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)

![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)

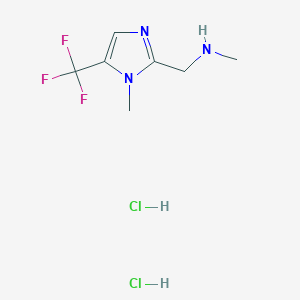

![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)

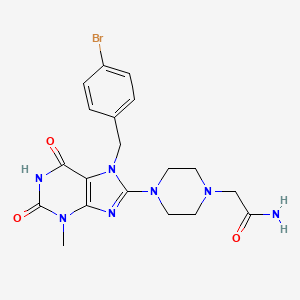

![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)

![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)

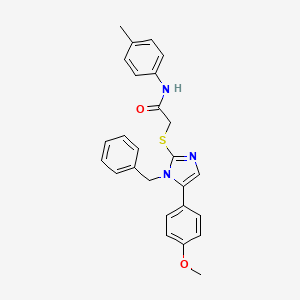

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2477022.png)